1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a thiazole ring, and a dimethoxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction with a thiazole precursor.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through an amide bond formation reaction.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of each functional group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide: Lacks the thiazole ring, which may affect its biological activity.
N-(5-methylthiazol-2-yl)piperidine-4-carboxamide: Lacks the dimethoxyphenyl group, potentially altering its chemical properties.
1-(2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide: Lacks the dimethoxyphenylamino group, which could influence its reactivity.
Uniqueness
1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-13-11-21-20(29-13)23-19(26)14-6-8-24(9-7-14)12-18(25)22-16-5-4-15(27-2)10-17(16)28-3/h4-5,10-11,14H,6-9,12H2,1-3H3,(H,22,25)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLHVRSLWRSYKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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